2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where two methyl groups are attached to the 2 and 2’ positions of the biphenyl structure, and a carboxylic acid group is attached to the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-dimethylbiphenyl.
Oxidation: The methyl groups at the 4 position are oxidized to form the carboxylic acid group. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2,2’-Dimethylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4,4’-Dimethylbiphenyl: Has methyl groups at the 4 and 4’ positions, resulting in different steric and electronic properties.
Biphenyl-4-carboxylic acid: Lacks the methyl groups, making it more polar and potentially more reactive in certain contexts.
Uniqueness: 2,2’-Dimethyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-4-6-13(10)14-8-7-12(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAXFOVTPCBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620377 | |
Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69535-85-9 | |
Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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